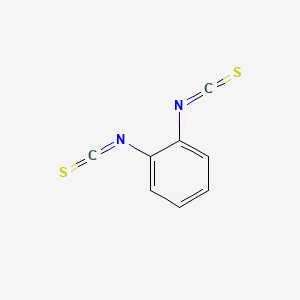
1,2-フェニレンジイソチオシアネート
説明
1,2-Phenylene diisothiocyanate (PDITC) is a synthetic compound that has been used extensively in scientific research due to its unique properties. It is a colorless solid with a faint, sweet odor that is soluble in water and organic solvents. PDITC is a versatile compound with a wide range of applications in biochemistry, physiology, and other areas of scientific research.
科学的研究の応用
免疫PETイメージング
“1,2-フェニレンジイソチオシアネート”は、89Zrや68Gaなどの同位体で抗体を標識するためのヒドロキサム酸含有キレート剤の合成に使用されます。 これらの標識された抗体は、腫瘍やその他の病気の非常に特異的なイメージングを可能にする陽電子放出断層撮影の一種である免疫PETイメージングに使用されます .
生細胞における水銀検出
研究者は、“1,2-フェニレンジイソチオシアネート”を使用して、生細胞中のHg 2+イオンを検出できる蛍光ケモセンサーを作成しています。 このアプリケーションは、水銀レベルの監視と、生物系への影響の研究に不可欠です .
酵素固定化
この化合物は、シラン化表面への酵素固定化のメカニズムを調査するための架橋剤として機能します。 このメカニズムを理解することは、より効率的な酵素ベースのセンサーや工業用触媒の開発に不可欠です .
選択的受容体の合成
これは、硫酸水素イオンに対して選択的な二足歩行型ビス尿素受容体の合成に関与しています。 これらの受容体は、イオンの選択的検出が必要とされる環境モニタリングや工業プロセスで潜在的な用途があります .
5. 還元グラフェン酸化物シートの組立 “1,2-フェニレンジイソチオシアネート”は、特にポリジフェニルアミン(PDPA)による電気化学的機能化における、還元グラフェン酸化物(RGO)シートの組立プロセスに役割を果たします。 このアプリケーションは、特定の電子特性を持つ先進材料の開発にとって重要です .
酵素の共有結合固定化
この化合物は、β-D-ガラクトシダーゼなどの酵素の共有結合固定化に使用されます。 このプロセスは、さまざまな生化学的アッセイに使用できる安定な酵素プラットフォームを作成するために不可欠です .
Safety and Hazards
1,2-Phenylene diisothiocyanate is harmful in contact with skin, if inhaled, and if swallowed . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended . If swallowed, it is advised to call a poison center or doctor/physician if one feels unwell .
作用機序
Mode of Action
It is known that isothiocyanates, a group of compounds to which 1,2-phenylene diisothiocyanate belongs, are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
生化学分析
Biochemical Properties
1,2-Phenylene diisothiocyanate plays a significant role in biochemical reactions due to its ability to form covalent bonds with nucleophiles such as amines and thiols. This property makes it useful for labeling and cross-linking proteins and other biomolecules. It interacts with enzymes, proteins, and other biomolecules by forming stable thiourea linkages. For example, it has been used in the synthesis of hydroxamate-containing chelators for labeling antibodies .
Cellular Effects
1,2-Phenylene diisothiocyanate affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of certain enzymes, leading to changes in cellular processes .
Molecular Mechanism
The molecular mechanism of 1,2-Phenylene diisothiocyanate involves its ability to form covalent bonds with nucleophilic groups on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target molecule. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Phenylene diisothiocyanate can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of 1,2-Phenylene diisothiocyanate vary with different dosages in animal models. At low doses, it can have beneficial effects, such as inhibiting tumor growth. At high doses, it can be toxic and cause adverse effects. Studies have shown that there is a threshold dose above which the compound becomes harmful .
Metabolic Pathways
1,2-Phenylene diisothiocyanate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations .
Transport and Distribution
Within cells and tissues, 1,2-Phenylene diisothiocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its ability to form covalent bonds with biomolecules .
Subcellular Localization
The subcellular localization of 1,2-Phenylene diisothiocyanate is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its effects. For example, it may localize to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting signals .
特性
IUPAC Name |
1,2-diisothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFLVLIPBDQGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221320 | |
| Record name | 1,2-Phenylene diisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71105-17-4 | |
| Record name | 1,2-Phenylene diisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071105174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Phenylene diisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71105-17-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




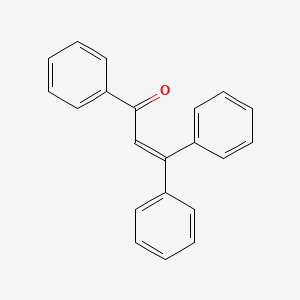

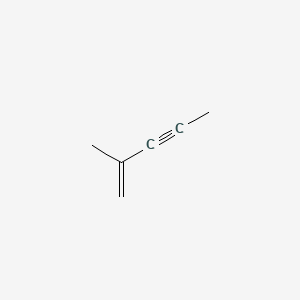


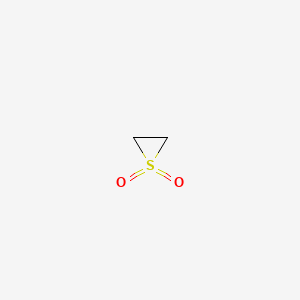

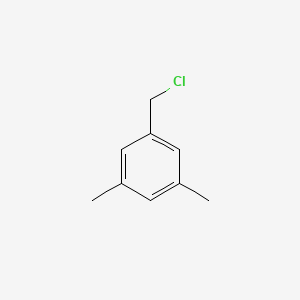
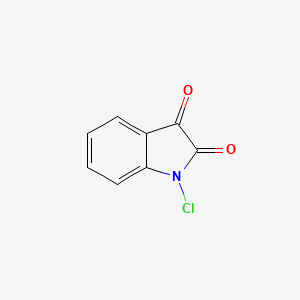
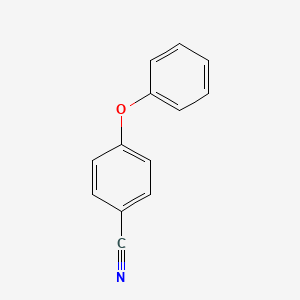

![6-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1345658.png)
